1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-29-22-13-8-14-23(19-22)30(27,28)26-17-15-25(16-18-26)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGMZIXKKLEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring.
Substitution Reactions: These can occur at the benzhydryl or methoxyphenyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine and dichloromethane.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in inhibiting the proliferation of breast cancer cells.
Biology: The compound’s interactions with various biological targets make it a candidate for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Key Observations :
Neurotransmitter Transporter Affinity
- 1-(Diphenylmethyl)-4-(3-Phenylpropyl)Piperazine Analogs : Derivatives with 3-phenylpropyl chains (e.g., GBR-12935) show high affinity for dopamine transporters (DAT), with Ki values <10 nM. The diphenylmethyl group is critical for DAT binding .
- Fluorinated Derivatives : 1-(4-Fluorobenzyl)piperazine derivatives demonstrate selective serotonin transporter (SERT) inhibition, attributed to fluorine’s electronegativity enhancing interactions with SERT’s hydrophobic pocket .
Metabolic Stability
- Cinnarizine Metabolites : Oxidation of the propenyl side chain in cinnarizine (a diphenylmethyl-piperazine analog) generates hydroxylated metabolites (e.g., M-2 and M-4), which retain pharmacological activity but exhibit reduced half-lives compared to the parent compound .
- Sulfonyl-Containing Derivatives : Compounds like this compound may exhibit slower hepatic clearance due to sulfonyl group resistance to CYP450-mediated oxidation .
Toxicity and Regulatory Status
- Banned/Restricted Compounds : Piperazine derivatives with propenyl groups (e.g., 1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) have faced regulatory restrictions due to neurotoxicity risks .
- Epoxypropyl Derivatives : 4-(Oxiranylmethyl) substituents (CAS 111452-72-3) may pose mutagenic risks due to epoxy group reactivity, limiting therapeutic applicability .
Biological Activity
1-(Diphenylmethyl)-4-(3-methoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by a unique structure that includes a diphenylmethyl group and a methoxybenzenesulfonyl substituent. This structural configuration suggests potential biological activity, particularly in medicinal chemistry and oncology. The compound has been investigated for its efficacy against various cancer cell lines and other biological targets.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Anticancer Properties
Research has demonstrated that this compound exhibits significant inhibitory effects on the proliferation of MDA-MB-231 human breast cancer cells. This was evaluated through various assays assessing cell viability and proliferation rates. The compound was synthesized via nucleophilic substitution reactions, which enhanced its potency against cancer cells.
Key Findings:
- Inhibition of Cell Proliferation: The compound showed a dose-dependent inhibition of MDA-MB-231 cell growth.
- Mechanism of Action: The proposed mechanism involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation.
Neuroactivity
In addition to its anticancer properties, this piperazine derivative has been explored for neuroactive effects. Similar compounds in the piperazine class have demonstrated interactions with neurotransmitter receptors, particularly serotonin and adrenergic receptors.
Potential Neuroactive Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an antagonist or partial agonist at specific serotonin receptor subtypes, influencing mood and anxiety pathways.
- Alpha-Adrenoceptor Interaction: It may also exhibit activity at alpha-adrenoceptors, which are involved in various physiological responses including blood pressure regulation and central nervous system functions.
Comparative Analysis with Other Piperazine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cinnarizine | Benzhydryl piperazine with ethylene bridge | Antihistaminic and antiemetic |
| Flunarizine | Fluorinated phenyl piperazine | Calcium channel blocker |
| Prazosin | Piperazine derivative with quinazoline ring | Alpha-1 adrenergic antagonist |
| This compound | Diphenylmethyl and methoxybenzenesulfonyl substituents | Anticancer and neuroactive properties |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives with varying substitutions on the piperazine ring have shown differing levels of activity against acetylcholinesterase, indicating potential applications in neurodegenerative diseases like Alzheimer's.
Research Example:
- A study investigating piperazine derivatives for their ability to inhibit human acetylcholinesterase found that modifications in the sulfonyl group significantly influenced binding affinity. The findings suggest that this compound could be optimized for enhanced therapeutic effects in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
